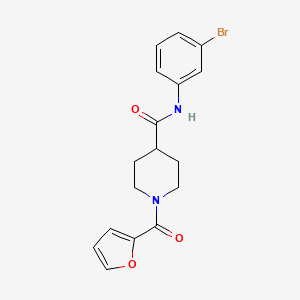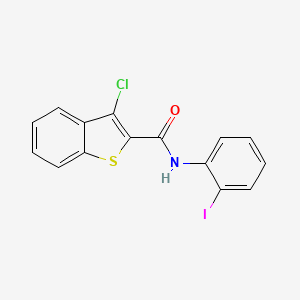![molecular formula C18H23NO B5382211 N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MTCCA, is a synthetic compound that has shown promise in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and survival. N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to selectively bind to certain proteins, which may contribute to its anticancer and drug discovery properties.
Biochemical and Physiological Effects:
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. In addition, N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to modulate the activity of certain proteins, which may have downstream effects on cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its selectivity for certain proteins, which can help researchers to better understand the function of these proteins in cellular processes. However, one limitation of using N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, including further studies on its mechanism of action and its potential as a cancer therapy. In addition, researchers may also investigate the use of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide as a drug discovery tool for other diseases and conditions. Finally, the development of more efficient and scalable synthesis methods for N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide may also be an area of future research.
Synthesemethoden
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multistep process involving the reaction of mesitylene with maleic anhydride to form mesitylene-maleic anhydride adduct, which is then reduced with sodium borohydride to produce mesitylene-maleic acid. This intermediate is then reacted with thionyl chloride to form mesitylene-maleic acid chloride, which is finally reacted with tricyclo[3.2.1.0~2,4~]oct-3-amine to produce N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have potential applications in scientific research, particularly in the areas of cancer treatment and drug discovery. Studies have shown that N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have potential as a drug discovery tool, as it can selectively bind to certain proteins and modulate their activity.
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-9-6-10(2)17(11(3)7-9)19-18(20)16-14-12-4-5-13(8-12)15(14)16/h6-7,12-16H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWOWWTTVTZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3C2C4CCC3C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-difluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5382130.png)



![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)